molecular formula C11H12N2O B1373585 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1250786-93-6

1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1373585
CAS No.: 1250786-93-6
M. Wt: 188.23 g/mol
InChI Key: KIFRCZFHFNZPRH-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .

Biochemical Analysis

Biochemical Properties

1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby influencing cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over prolonged periods. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, it has been found to exhibit therapeutic effects, such as reducing inflammation and oxidative stress. At higher doses, toxic or adverse effects may occur, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of many xenobiotics. The effects on metabolic flux and metabolite levels are also significant, as this compound can influence the production of reactive oxygen species and other metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . It is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes. The localization and accumulation of this compound in different cellular compartments can affect its function and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function . It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclocondensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
  • 1-Ethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole

Comparison: 1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-ethyl-5-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-13-11(14)8-10(12-13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFRCZFHFNZPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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